molecular formula C6H2Cl3F B1267038 1,2,3-Trichloro-4-fluorobenzene CAS No. 36556-36-2

1,2,3-Trichloro-4-fluorobenzene

Cat. No.: B1267038
CAS No.: 36556-36-2
M. Wt: 199.4 g/mol
InChI Key: BJVGXXXWPQLLLP-UHFFFAOYSA-N
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Description

1,2,3-Trichloro-4-fluorobenzene is an organochlorine compound with the molecular formula C₆H₂Cl₃F. It is a derivative of benzene, where three hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a fluorine atom. This compound is a colorless solid and is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Trichloro-4-fluorobenzene can be synthesized through several methods. One common method involves the chlorination of 4-fluorobenzene. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trichloro-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The compound can be reduced to form partially or fully dechlorinated products.

    Oxidation Reactions: It can undergo oxidation to form corresponding chlorinated and fluorinated benzoic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

Major Products

    Substitution: Formation of 1,2,3-trihydroxy-4-fluorobenzene.

    Reduction: Formation of 1,2-dichloro-4-fluorobenzene.

    Oxidation: Formation of 1,2,3-trichloro-4-fluorobenzoic acid.

Scientific Research Applications

1,2,3-Trichloro-4-fluorobenzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic compounds.

    Biology: In studies involving the interaction of halogenated aromatic compounds with biological systems.

    Medicine: As a precursor in the synthesis of pharmaceuticals and agrochemicals.

    Industry: Used in the manufacture of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,2,3-Trichloro-4-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially altering their function. The pathways involved may include the formation of covalent bonds with amino acid residues, leading to changes in protein structure and activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Trichlorobenzene: Similar structure but lacks the fluorine atom.

    1,2,4-Trichloro-5-fluorobenzene: Different positions of chlorine and fluorine atoms.

    1,3,5-Trichlorobenzene: Chlorine atoms are positioned differently on the benzene ring.

Uniqueness

1,2,3-Trichloro-4-fluorobenzene is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. The presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable in specialized applications.

Properties

IUPAC Name

1,2,3-trichloro-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3F/c7-3-1-2-4(10)6(9)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVGXXXWPQLLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190052
Record name Benzene, 1,2,3-trichloro-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36556-36-2
Record name Benzene, 1,2,3-trichloro-4-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,3-trichloro-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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